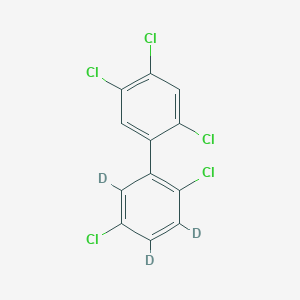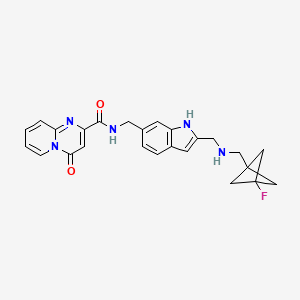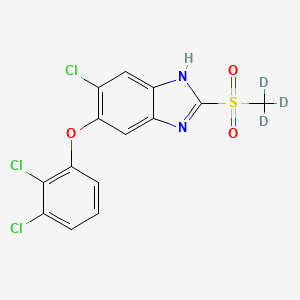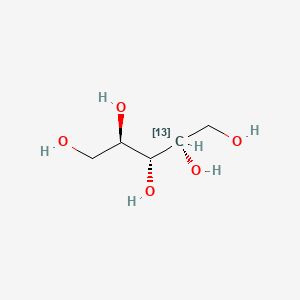
Ribitol-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribitol-2-13C, also known as Adonitol-2-13C, is a stable isotope-labeled compound. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. The 13C labeling is used for tracing and quantification in various scientific studies . Ribitol is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ribitol-2-13C is synthesized by the reduction of ribose-2-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using genetically modified strains of Saccharomyces cerevisiae. The fermentation process enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol .
Analyse Des Réactions Chimiques
Types of Reactions
Ribitol-2-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid.
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is used as a reducing agent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: Ribose, Ribonic acid
Reduction: Ribitol
Substitution: Esterified ribitol derivatives
Applications De Recherche Scientifique
Ribitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the flux of carbon atoms in biochemical pathways.
Biology: Helps in studying the metabolic pathways in microorganisms and plants.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Employed in the production of riboflavin (vitamin B2) and other biochemicals.
Mécanisme D'action
Ribitol-2-13C exerts its effects by integrating into metabolic pathways where ribitol is involved. It enhances the flux of D-glucose to the pentose phosphate pathway, leading to increased production of D-ribose and ribitol . This metabolic reprogramming is particularly significant in cancer cells, where ribitol supplementation enhances glycolysis and nucleotide biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribose-2-13C: A labeled form of ribose used in similar metabolic studies.
Xylitol-2-13C: Another pentose alcohol used in metabolic research.
Arabitol-2-13C: A similar sugar alcohol used in biochemical studies.
Uniqueness
Ribitol-2-13C is unique due to its specific labeling at the second carbon position, which allows for precise tracing and quantification in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells makes it particularly valuable in medical research .
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2S,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1 |
Clé InChI |
HEBKCHPVOIAQTA-KCRQKQFPSA-N |
SMILES isomérique |
C([C@H]([C@H]([13C@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
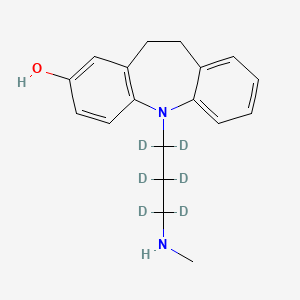
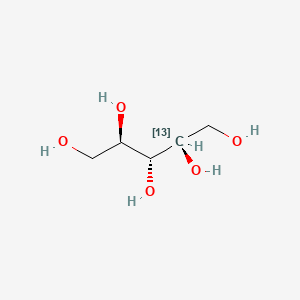
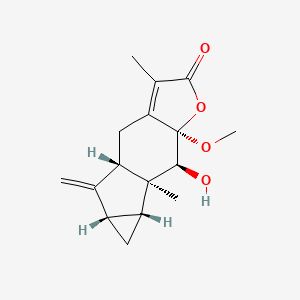



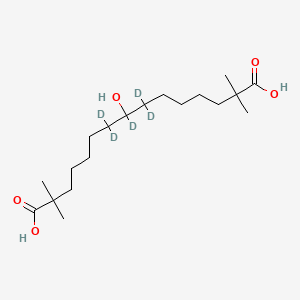

![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
